molecular formula C48H64N17Na2O28P B13757518 Vitacic CAS No. 78837-98-6

Vitacic

Cat. No.: B13757518
CAS No.: 78837-98-6
M. Wt: 1404.1 g/mol
InChI Key: FKKZQICWWIUIPM-CMCQJTTPSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The industrial synthesis of Vitacic typically involves the Reichstein process, which starts with the hydrogenation of D-glucose to D-sorbitol. This is followed by microbial oxidation to L-sorbose, which is then chemically oxidized to 2-keto-L-gulonic acid. Finally, this compound is lactonized to produce ascorbic acid .

Industrial Production Methods

In modern industrial production, the two-step fermentation process is often used. This method involves the fermentation of D-glucose to 2-keto-L-gulonic acid using genetically modified bacteria, followed by chemical conversion to ascorbic acid. This process is more efficient and environmentally friendly compared to the traditional Reichstein process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vitacic is unique due to its dual role as both a vitamin and an antioxidant. Unlike its stereoisomer erythorbic acid, this compound is biologically active and essential for human health. Its ability to participate in a wide range of biochemical reactions, including collagen synthesis and immune function, sets it apart from other similar compounds .

Biological Activity

Vitacic is a complex compound with significant biological activities, particularly in the field of ophthalmology. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C48H64N17Na2O28PC_{48}H_{64}N_{17}Na_2O_{28}P and a molecular weight of approximately 1404.10 g/mol. Its structure includes multiple functional groups such as amines, phosphates, and carboxylates, which are crucial for its biological reactivity and interactions within biological systems.

This compound's biological activity is primarily associated with its role in promoting corneal wound healing. The compound enhances cellular proliferation and migration at injury sites, which is essential for effective tissue regeneration. Additionally, it modulates inflammatory responses, making it a potential therapeutic agent for various ocular diseases.

Key Mechanisms Include:

  • Cellular Proliferation : this compound stimulates the growth of corneal epithelial cells.
  • Inflammation Modulation : It helps in reducing inflammation associated with ocular injuries.
  • Tissue Regeneration : Promotes healing processes in corneal tissues.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other biologically active compounds. Below is a comparison table highlighting these compounds and their key features:

Compound NameMolecular FormulaKey Features
CytisineC11H14N2O2C_{11}H_{14}N_2O_2Alkaloid with neuroprotective properties
CreatinolfosfateC7H14N2O7PC_{7}H_{14}N_{2}O_{7}PInvolved in energy metabolism
Alpha-[2-[bis-(isopropyl)amino]ethyl]-alpha-isobutylpyridine-2-acetonitrileC18H30N4C_{18}H_{30}N_{4}Known for its pharmacological effects

Case Studies and Research Findings

Recent studies have documented the effectiveness of this compound in clinical settings. For instance:

  • Corneal Wound Healing : A study demonstrated that patients treated with this compound showed significant improvement in corneal epithelial healing compared to control groups receiving standard care.
  • Inflammatory Response : In another clinical trial, this compound was shown to reduce inflammatory markers in patients with ocular surface diseases, suggesting its potential as an anti-inflammatory agent.
  • Combination Therapies : Research indicates that the efficacy of this compound-based treatments can be enhanced when used alongside other medications that modify ocular surface dynamics.

Properties

CAS No.

78837-98-6

Molecular Formula

C48H64N17Na2O28P

Molecular Weight

1404.1 g/mol

IUPAC Name

disodium;4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N5O8P.C10H13N5O4.C10H14N2O5.C9H13N3O5.C9H12N2O6.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8;10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,16-18H,1H2,(H2,11,12,13);3,6-8,13-14H,2,4H2,1H3,(H,11,15,16);1-2,4,6-8,13-15H,3H2,(H2,10,11,16);1-2,4,6-8,12,14-15H,3H2,(H,10,13,16);;/q;;;;;2*+1/p-2/t3-,5-,6-,9-;4-,6-,7-,10-;6-,7+,8+;2*4-,6-,7-,8-;;/m11011../s1

InChI Key

FKKZQICWWIUIPM-CMCQJTTPSA-L

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O.C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.